molecular formula C18H18N2O2 B2589381 3-(Benzylamino-methyl)-7-methoxy-1H-quinolin-2-one CAS No. 462067-61-4

3-(Benzylamino-methyl)-7-methoxy-1H-quinolin-2-one

Cat. No.: B2589381
CAS No.: 462067-61-4
M. Wt: 294.354
InChI Key: NDKHGKBLIUQHRS-UHFFFAOYSA-N
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Description

3-(Benzylamino-methyl)-7-methoxy-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino-methyl)-7-methoxy-1H-quinolin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the Benzylamino-methyl Group: The benzylamino-methyl group can be introduced via reductive amination, where benzylamine reacts with a suitable aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino-methyl)-7-methoxy-1H-quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the quinoline ring, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitro compounds, and Friedel-Crafts acylation reagents.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

3-(Benzylamino-methyl)-7-methoxy-1H-quinolin-2-one has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-microbial, and anti-inflammatory agent.

    Biological Research: The compound is used to investigate cellular pathways and molecular targets in various biological systems.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Benzylamino-methyl)-7-methoxy-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino-methyl group may enhance binding affinity to these targets, while the methoxy group can influence the compound’s pharmacokinetic properties. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-7-methoxy-1H-quinolin-2-one: Lacks the benzyl group, which may result in different biological activity and binding affinity.

    3-(Benzylamino-methyl)-1H-quinolin-2-one: Lacks the methoxy group, which can affect its solubility and pharmacokinetics.

    7-Methoxy-1H-quinolin-2-one: Lacks both the benzylamino-methyl and methoxy groups, serving as a simpler analog with potentially different applications.

Uniqueness

3-(Benzylamino-methyl)-7-methoxy-1H-quinolin-2-one is unique due to the presence of both the benzylamino-methyl and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound in various scientific research and industrial applications.

Properties

IUPAC Name

3-[(benzylamino)methyl]-7-methoxy-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-22-16-8-7-14-9-15(18(21)20-17(14)10-16)12-19-11-13-5-3-2-4-6-13/h2-10,19H,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKHGKBLIUQHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CNCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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